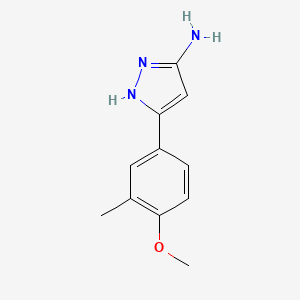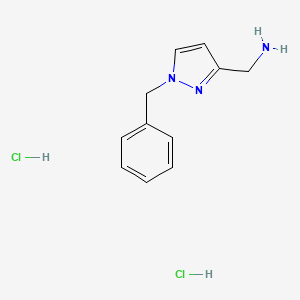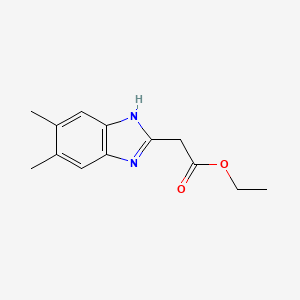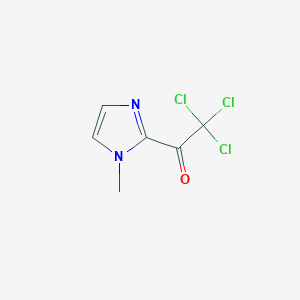methanone CAS No. 1114886-20-2](/img/structure/B2665437.png)
[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as IBZM, is a synthetic organic compound that belongs to the benzothiazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone”, also known as “2-benzoyl-4-(4-iodophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione”.
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and bacterial infections. Researchers are exploring its efficacy and safety profiles in preclinical studies .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can form complexes with metal ions. These complexes are studied for their structural properties and potential applications in catalysis and material science. The ability of the compound to coordinate with metals like cobalt and nickel has been documented, leading to the synthesis of novel coordination polymers .
Organic Synthesis
The compound is used as an intermediate in organic synthesis. Its reactivity, particularly the iodine substituent, allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. This application is crucial in the development of new synthetic pathways and the production of fine chemicals .
Material Science
In material science, this compound is investigated for its potential use in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This makes it useful in the production of advanced composites and coatings .
Biological Imaging
The iodine atom in the compound’s structure makes it suitable for use in biological imaging techniques, such as X-ray imaging and computed tomography (CT) scans. The compound can be used as a contrast agent, helping to improve the visibility of biological tissues and structures during imaging procedures .
Environmental Chemistry
Researchers are exploring the use of this compound in environmental chemistry, particularly in the detection and removal of pollutants. Its ability to form complexes with heavy metals can be utilized in the development of sensors and remediation technologies aimed at reducing environmental contamination .
Catalysis
The compound’s structure allows it to act as a catalyst or a catalyst precursor in various chemical reactions. Its application in catalysis research includes facilitating organic transformations and improving reaction efficiencies. This is particularly valuable in industrial processes where efficient catalysis is essential .
Medicinal Chemistry
In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its interactions with biological macromolecules are of interest in the design of new drugs. Researchers are investigating its binding affinities and mechanisms of action to develop novel therapeutic agents .
These applications highlight the versatility and importance of “4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” in various fields of scientific research.
Propriétés
IUPAC Name |
[4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14INO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIVZVXEVNJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2665357.png)


![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)
![1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2665362.png)


![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

